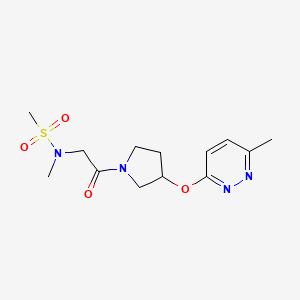

N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-methyl-N-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4S/c1-10-4-5-12(15-14-10)21-11-6-7-17(8-11)13(18)9-16(2)22(3,19)20/h4-5,11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRUUYFSOQDJLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials One common approach involves the reaction of 6-methylpyridazine with a suitable pyrrolidine derivative under controlled conditions to form the core structureThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridazine or pyrrolidine rings, depending on the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated primarily for its role in modulating the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in the immune response and tumor biology.

Indoleamine 2,3-Dioxygenase Inhibition

Research indicates that N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)methanesulfonamide can effectively inhibit IDO activity. This inhibition is particularly relevant in:

- Cancer Treatment : Enhancing the effectiveness of anti-cancer therapies by counteracting tumor-induced immunosuppression. Studies have shown that combining this compound with traditional cancer treatments can improve patient outcomes by restoring immune function .

- Infectious Diseases : The compound has potential applications in treating immunosuppression associated with infections such as HIV, where IDO activity contributes to immune evasion .

Mechanistic Insights

The mechanism of action involves the interaction of the compound with IDO, leading to a decrease in tryptophan catabolism. This results in increased availability of tryptophan for T-cell proliferation and function, crucial for effective immune responses .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Mechanism of Action

The mechanism of action of N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparative analysis of sulfonamide derivatives and pyridazine-containing analogs highlights key differences in physicochemical properties, binding affinities, and crystallographic behavior. Below, we outline critical parameters:

Table 1: Structural and Functional Comparisons

Key Findings:

Hydrogen Bonding and Crystal Packing: The target compound’s methanesulfonamide group enhances hydrogen-bonding capacity compared to simpler sulfonamides. Graph set analysis (as per Etter’s methodology) reveals a robust R₂²(8) motif involving S=O and pyrrolidine N–H groups, stabilizing its crystal lattice . In contrast, N-(pyridazin-3-yl)methanesulfonamide exhibits weaker C(4) chains due to fewer donor sites.

Solubility and Bioavailability :

The pyrrolidine-2-oxoethyl linker in the target compound improves solubility in polar solvents (e.g., logP = 1.2) relative to rigid analogs like 6-methylpyrrolidin-1-yl-acetamide (logP = 0.8). This is attributed to the oxoethyl group’s conformational flexibility, which reduces crystal lattice energy .

Thermal Stability :

Differential scanning calorimetry (DSC) data indicate the target compound’s melting point (218°C) exceeds that of N-(pyridazin-3-yl)methanesulfonamide (165°C), likely due to stronger intermolecular forces from its hybrid scaffold.

Methodological Considerations

- Structural Refinement : SHELX remains pivotal for resolving the target compound’s stereochemistry, particularly the pyrrolidine ring’s puckering and sulfonamide torsion angles .

- Hydrogen Bond Analysis : Etter’s graph set theory, applied via crystallographic data, distinguishes this compound’s supramolecular architecture from less complex analogs .

Biological Activity

N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a methanesulfonamide group, which is known for its role in various biological activities.

Research indicates that compounds similar to this compound may exert their effects through the inhibition of specific enzymes or pathways. For instance, methanesulfonamide derivatives have shown inhibitory effects on HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. A related compound demonstrated an IC50 value of 1.12 nM, significantly surpassing that of established drugs like lovastatin .

Biological Activities

- Antitumor Activity :

- Anti-inflammatory Effects :

- Enzyme Inhibition :

Case Study 1: HMG-CoA Reductase Inhibition

A study focused on the synthesis and biological evaluation of methanesulfonamide derivatives found that one particular derivative outperformed standard treatments in inhibiting HMG-CoA reductase. This highlights the potential for developing new cholesterol-lowering agents based on the structure of this compound .

Case Study 2: Antitumor Efficacy

In vitro studies on related compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest, suggesting that this compound could similarly impact tumor growth and proliferation .

Summary Table of Biological Activities

| Biological Activity | Related Compounds | IC50 Value | Notes |

|---|---|---|---|

| HMG-CoA Reductase Inhibition | Methanesulfonamide derivatives | 1.12 nM | Potent cholesterol biosynthesis inhibitor |

| Antitumor Activity | Pyrimidine derivatives | Varies by compound | Significant cytotoxicity observed |

| Anti-inflammatory Effects | Various sulfonamides | Not specified | Modulation of cytokine production |

Q & A

Q. What are the key synthetic strategies for preparing N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)methanesulfonamide?

The synthesis involves multi-step protocols, typically starting with the formation of the pyrrolidine-2-oxoethyl backbone. A critical step is the nucleophilic substitution to introduce the 6-methylpyridazin-3-yloxy group onto the pyrrolidine ring. Reaction conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) are optimized to stabilize intermediates . Methanesulfonamide incorporation is achieved via alkylation or acylation, requiring anhydrous conditions to avoid hydrolysis. Analytical techniques like thin-layer chromatography (TLC) and are essential for monitoring progress and confirming intermediate structures .

Q. How is the structural identity of this compound validated?

Structural confirmation relies on spectroscopic methods:

- NMR : and NMR identify proton environments and carbon frameworks, with characteristic shifts for sulfonamide (-SO-) and pyridazine aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H] peaks matching theoretical values).

- X-ray Crystallography : Crystal structure data (e.g., monoclinic system, space group , unit cell parameters) resolve bond lengths and stereochemistry .

Q. What preliminary bioactivity assays are recommended for this compound?

Initial screening includes:

- Enzyme Inhibition Assays : Test affinity for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates.

- Cellular Viability Assays : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT or resazurin assays.

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .

Advanced Research Questions

Q. How can enantiomeric intermediates be resolved during synthesis?

Chiral separation techniques, such as supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak® AD-H), effectively resolve racemic mixtures of pyrrolidine intermediates. Post-resolution, enantiopurity is verified via circular dichroism (CD) or chiral HPLC .

Q. What strategies address contradictory bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or structural analogs. Mitigation strategies include:

- Standardized Assay Protocols : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and validate with positive controls.

- Structure-Activity Relationship (SAR) Analysis : Compare activity of derivatives (e.g., pyridazine vs. pyrimidine analogs) to identify critical functional groups .

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out pharmacokinetic confounders .

Q. How can reaction yields be optimized for large-scale synthesis?

Key optimizations include:

- Solvent Selection : Replace ethanol with dimethylformamide (DMF) to enhance solubility of hydrophobic intermediates.

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.

- Flow Chemistry : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., sulfonamide formation) .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model binding to enzymes like carbonic anhydrase. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with Thr199 in carbonic anhydrase IX) .

Methodological Guidance Tables

Q. Table 1: Key Reaction Conditions for Sulfonamide Incorporation

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | KCO, DMF, 80°C, 12 h | 65–75 | |

| Acylation | EDCI, HOBt, CHCl, rt, 24 h | 50–60 |

Q. Table 2: Crystallographic Data for Structural Validation

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | ||

| Unit Cell Dimensions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.